bis-(1H-pyrrol-2-yl)-methanethione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1H-pyrrol-2-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUQYLJLFWZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=S)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Bis 1h Pyrrol 2 Yl Methanethione
Direct Thionation Approaches for Hetaryl Thioketone Formation
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in the synthesis of thioketones. For hetaryl thioketones like bis-(1H-pyrrol-2-yl)-methanethione, direct thionation methods are commonly employed, with reagents such as thiophosgene (B130339) and Lawesson's reagent being prominent.
Thiophosgene (CSCl₂) serves as a reactive reagent for the synthesis of thioketones from their corresponding ketones. The reaction of 1H-pyrazole with terephthalaldehyde (B141574) in the presence of thionyl chloride has been used to synthesize bis(1H-pyrazol-1-yl)methane fragments, showcasing a related synthetic strategy. researchgate.net While specific literature on the direct use of thiophosgene for the synthesis of this compound is not extensively detailed, the general reactivity of thiophosgene with electron-rich aromatic systems suggests its potential applicability. The mechanism typically involves the nucleophilic attack of the pyrrole (B145914) ring onto the electrophilic carbon of thiophosgene, followed by subsequent reactions to form the thioketone.
Lawesson's reagent, a phosphorus-sulfur compound, is a widely used and often milder alternative to phosphorus pentasulfide for the thionation of carbonyl compounds. nih.govencyclopedia.pubnih.gov Its application extends to the synthesis of various thioketones, thioamides, and thioesters. nih.govnih.gov The reaction mechanism involves the exchange of the oxygen atom of the carbonyl group with a sulfur atom from Lawesson's reagent.
Studies on the thionation of diketopyrrolo[3,4-c]pyrrole (DPP)-based conjugated polymers to dithioketopyrrolo[3,4-c]pyrrole (DTPP) polymers using Lawesson's reagent in p-xylene (B151628) have demonstrated high yields. rsc.org This indicates the effectiveness of Lawesson's reagent for thionating pyrrole-containing ketone structures. While a specific protocol for this compound is not explicitly documented in the provided results, the successful thionation of similar substrates provides a strong basis for its application. The general conditions for such reactions often involve refluxing the ketone with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. researchgate.net
Table 1: Comparison of Thionation Reagents
| Reagent | General Reaction Conditions | Advantages | Disadvantages |
| Thiophosgene | Typically requires careful handling due to toxicity and reactivity. | Highly reactive, can be effective for a range of substrates. | Toxic, corrosive, and can lead to side reactions if not controlled properly. |
| Lawesson's Reagent | Often requires heating in an inert solvent (e.g., toluene, xylene). researchgate.net | Milder than P₄S₁₀, generally gives cleaner reactions and higher yields. encyclopedia.pub | Can sometimes be difficult to remove byproducts during purification. |
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound is contingent on the availability and purity of its precursor, bis-(1H-pyrrol-2-yl)-methanone, and the appropriate functionalization of the pyrrole rings.
The precursor ketone, di(1H-pyrrol-2-yl)methanone, is a key starting material. sigmaaldrich.com Its synthesis can be approached through various methods. One common strategy involves the Friedel-Crafts acylation of pyrrole with a suitable acylating agent. Another approach is the Paal-Knorr reaction, which is a classic method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org For the synthesis of bis(4-pyrrol-1'-ylphenyl)methane, a Paal-Knorr reaction between 3-aroylmethyl-2,4-pentanediones and aromatic diamines has been successfully employed. sioc-journal.cn
The reactivity of the pyrrole ring can be modulated by the presence of substituents. For instance, N-alkylation can influence the electronic properties of the pyrrole ring and its subsequent reactivity. The synthesis of N-methylpyrrole can be achieved by reacting pyrrole with methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide. chemicalbook.comresearchgate.net This N-methylation can be a strategic step to either protect the nitrogen or to alter the reactivity of the pyrrole nucleus for subsequent transformations. New and higher-yielding synthetic routes to N-protected N-methylpyrrole amino acids have been developed, which could be adapted for the synthesis of functionalized precursors for thioketones. nih.govepa.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of pyrrole derivatives, several greener methods have been explored. These include the use of water or water-ethanol mixtures as solvents, which are more environmentally benign than many organic solvents. nih.govresearchgate.net
Table 2: Green Chemistry Approaches in Pyrrole Synthesis
| Green Chemistry Principle | Application in Pyrrole Synthesis | Reference |
| Use of Safer Solvents | Reactions conducted in water or water-ethanol mixtures. | nih.govresearchgate.net |
| Atom Economy | One-pot, multicomponent reactions to maximize the incorporation of starting materials into the final product. | semanticscholar.org |
| Catalysis | Use of surfactants like sodium dodecyl sulfate (B86663) in water to promote reactions. | researchgate.net |
Reactivity and Derivative Synthesis Via Bis 1h Pyrrol 2 Yl Methanethione Scaffolding
Cycloaddition Reactions and Formation of Sulfur-Containing Heterocycles
The thiocarbonyl group of bis-(1H-pyrrol-2-yl)-methanethione is an excellent participant in various cycloaddition reactions, providing a direct route to complex sulfur-containing heterocyclic systems. These reactions are valued for their high degree of atom economy and stereocontrol.
1,3-Dipolar Cycloadditions in Thioketone Chemistry
Thioketones are known to be excellent dipolarophiles in [3+2] cycloaddition reactions with a wide range of 1,3-dipoles. In the context of this compound, this reactivity opens pathways to five-membered sulfur-containing heterocycles. For instance, the reaction with azomethine ylides can furnish substituted thiazolidine (B150603) derivatives. While specific studies on this compound are limited, the general reactivity pattern of thioketones suggests that it would readily react with 1,3-dipoles such as nitrile ylides, diazoalkanes, and nitrones. These reactions are typically highly regioselective, with the dipole's nucleophilic center attacking the electrophilic carbon of the thioketone.
The general mechanism for a 1,3-dipolar cycloaddition involves the concerted or stepwise interaction of the 1,3-dipole with the C=S double bond of the thioketone. The frontier molecular orbitals of the reactants govern the regioselectivity of the cycloaddition.
Table 1: Representative 1,3-Dipolar Cycloaddition Reactions of Thioketones
| 1,3-Dipole | Dipolarophile | Product Type |
| Azomethine Ylide | Thioketone | Thiazolidine |
| Nitrile Ylide | Thioketone | Thiazoline |
| Diazoalkane | Thioketone | Thiadiazoline |
| Nitrone | Thioketone | Oxathiazolidine |
Hetero-Diels–Alder Reactions for Annulated Systems
The thiocarbonyl group can also act as a dienophile in hetero-Diels–Alder [4+2] cycloadditions, leading to the formation of six-membered heterocycles. This reactivity is particularly useful for constructing annulated systems where the thioketone is fused to other ring structures.
A significant application of the hetero-Diels-Alder reaction of thioketones is the synthesis of thieno[2,3-b]thiopyran derivatives. This can be achieved through the reaction of a thioketone, acting as the dienophile, with a suitable diene. However, an alternative and synthetically valuable pathway involves the reaction of thioketones with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). In this type of reaction, the thioketone can formally act as a sulfur-centered diene equivalent, although the mechanism is often more complex, potentially involving a [2+2] cycloaddition followed by a rearrangement.
While no specific examples with this compound are documented, the reaction of other aromatic and heteroaromatic thioketones with DMAD is known to produce substituted thiophene (B33073) derivatives. The reaction of this compound with acetylenic dicarboxylates is anticipated to yield highly functionalized thienothiopyran or related sulfur-containing fused systems, which are of interest in materials science and medicinal chemistry.
Table 2: Hypothetical Hetero-Diels-Alder Reaction of this compound
| Diene/Dienophile 1 | Diene/Dienophile 2 | Product |
| This compound | Dimethyl Acetylenedicarboxylate | Substituted Thienothiopyran Derivative |
| This compound | Maleic Anhydride | Dihydrothiopyran adduct |
Oxidation Pathways and Sulfur-Oxide Derivatives
The sulfur atom in the thiocarbonyl group of this compound is susceptible to oxidation, leading to the formation of various sulfur-oxide derivatives. These oxidation products often exhibit distinct reactivity compared to the parent thioketone.
Formation of Thiocarbonyl S-oxides (Sulfines)
The controlled oxidation of thioketones provides access to thiocarbonyl S-oxides, commonly known as sulfines. These are transient species that can be trapped in situ or, if sufficiently stable, isolated. The oxidation of this compound to its corresponding S-oxide would introduce a new reactive center. Sulfines themselves can participate in cycloaddition reactions, acting as either the diene or dienophile component.
Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic attack of the oxidant on the sulfur atom. The stability of the resulting sulfine (B13751562) is influenced by the steric and electronic properties of the substituents on the thiocarbonyl group. The two pyrrole (B145914) rings in this compound are expected to provide electronic stabilization to the resulting sulfine.
Nucleophilic and Electrophilic Transformations
The reactivity of this compound is also defined by its susceptibility to both nucleophilic and electrophilic attack. The thiocarbonyl carbon is electrophilic and readily undergoes addition by nucleophiles. Conversely, the electron-rich pyrrole rings are prone to electrophilic substitution.
Nucleophilic addition to the C=S bond is a fundamental reaction of thioketones. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, and thiols, can add to the thiocarbonyl carbon. This provides a route to a variety of functionalized products. For instance, reaction with an organolithium reagent followed by quenching would lead to a tertiary thiol.
The pyrrole rings, being electron-rich aromatic systems, are expected to undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The directing effect of the methanethione (B1239212) bridge would likely favor substitution at the 4- and 5-positions of the pyrrole rings. However, the conditions for these reactions must be chosen carefully to avoid undesired reactions at the thioketone moiety. The oxidation of pyrroles to pyrrolinones is also a potential pathway under certain oxidative conditions. nih.govrsc.org
Table 3: Summary of Potential Reactivity
| Reaction Type | Reagent | Potential Product |
| Nucleophilic Addition | Organolithium (R-Li) | Tertiary Thiol |
| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Brominated Pyrrole Derivative |
| Oxidation | m-CPBA | Thiocarbonyl S-oxide (Sulfine) |
Advanced Spectroscopic and Computational Characterization of Bis 1h Pyrrol 2 Yl Methanethione and Its Derivatives
Structural Elucidation via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For bis-(1H-pyrrol-2-yl)-methanethione and its derivatives, this technique has been instrumental in confirming their molecular structures and understanding their solid-state behavior. nih.gov
Quantum chemical calculations can complement experimental data, providing insights into the stability of different conformations. nih.gov For instance, density functional theory (DFT) calculations can be used to optimize the geometry and predict the most stable arrangement of the molecule. nih.gov
Table 1: Selected Bond Lengths and Angles for a Derivative, Tetramethyl 4,4'-(ethane-1,2-diylidene)bis[5-oxo-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] nih.gov
| Parameter | Value |
| Bond Length (Å) | |
| O1-C1 | 1.221(2) |
| N1-C1 | 1.391(2) |
| N1-C4 | 1.393(2) |
| C1-C2 | 1.503(3) |
| C2-C3 | 1.369(3) |
| C3-C4 | 1.480(3) |
| Bond Angle (°) | |
| C1-N1-C4 | 110.8(2) |
| N1-C1-O1 | 125.1(2) |
| N1-C1-C2 | 108.8(2) |
| C2-C3-C4 | 108.6(2) |
| N1-C4-C3 | 111.4(2) |
The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. In the crystal structure of this compound derivatives, various intermolecular contacts can be observed. nih.gov For example, in a palladium complex of a related ligand, intramolecular C-H···N hydrogen bonds and intermolecular C-H···π interactions are present. nih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture and physical properties of the material. nih.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques provide valuable information about the functional groups and electronic structure of molecules.
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a broad band. researchgate.netresearchgate.net The C=S stretching vibration of the thioketone group is also a key diagnostic peak. For related pyrrole derivatives, N-H stretching has been observed around 3120 cm⁻¹. researchgate.net In a KBr wafer, the FT-IR spectrum of this compound has been recorded, providing a fingerprint for its identification. nih.gov
Table 2: Characteristic FT-IR Bands for Pyrrole-Containing Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | ~3120-3396 | researchgate.net |
| C=C | Stretching | ~1556-1638 | nih.govresearchgate.net |
| C-N | Stretching | ~1470 | researchgate.net |
| C-H | Out-of-plane bending | ~1042 | researchgate.net |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, usually found in the UV region, are characteristic of the conjugated system formed by the pyrrole rings. researchgate.net For a related compound, 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine, a strong absorption band at 357 nm was attributed to a π → π* transition. researchgate.net The n → π* transition, involving the non-bonding electrons of the sulfur atom in the thioketone group, is expected to appear at a longer wavelength in the visible region.
Table 3: UV-Vis Absorption Data for a Related Pyrrole Derivative researchgate.net
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* | 357 | 4.14 x 10⁴ |
| Charge-transfer | 438 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound will show distinct signals for the protons of the pyrrole rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thiocarbonyl group. ipb.pt The coupling patterns between adjacent protons provide further evidence for the connectivity of the atoms.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon is a particularly diagnostic feature, typically appearing at a very downfield position.
Table 4: General ¹H NMR Chemical Shift Ranges for Pyrrole Protons ipb.pt
| Proton | Chemical Shift (ppm) |
| α-H | Lower field |
| β-H | Higher field |
| N-H | Varies with solvent |
Proton (¹H) NMR Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrole rings.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical values for pyrrolic compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole N-H | 8.0 - 9.0 | br s |
| Pyrrole C-H (α to N) | 6.8 - 7.2 | m |
| Pyrrole C-H (β to N) | 6.0 - 6.5 | m |
Note: This table is predictive and based on the analysis of similar compounds.
Carbon (¹³C) NMR Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the two pyrrole rings and the central thioketone carbon.
Although a specific experimental spectrum for the title compound is not provided in the searched literature, data from related heterocyclic structures can be used for a reasonable estimation. uni-muenchen.denih.govnih.gov The carbon atom of the C=S group is expected to have a characteristic downfield chemical shift, often appearing above 180 ppm. The carbons of the pyrrole rings would resonate in the aromatic region, typically between 100 and 140 ppm. The specific chemical shifts of the pyrrole carbons are influenced by their position relative to the nitrogen atom and the methanethione (B1239212) substituent.
Below is a predictive table of ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S | > 180 |
| Pyrrole C (α to N, attached to C=S) | 135 - 145 |
| Pyrrole C (α to N) | 120 - 130 |
| Pyrrole C (β to N) | 105 - 115 |
Note: This table is predictive and based on the analysis of analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular weight has been computed to be 176.24 g/mol . nih.gov
Upon ionization in a mass spectrometer, the molecule is expected to undergo characteristic fragmentation. While a detailed experimental fragmentation analysis for this compound is not available in the provided sources, the fragmentation behavior of related 5-substituted 1H-tetrazole derivatives containing a pyrrole moiety offers insights into potential pathways. researchgate.netlifesciencesite.com For these related compounds, fragmentation often involves the loss of small neutral molecules.
Based on the structure of this compound, plausible fragmentation pathways could include:
Cleavage of the C-C bond between the thiocarbonyl group and a pyrrole ring, leading to the formation of a pyrrolyl cation and a pyrrolyl-methanethione radical.
Fragmentation of the pyrrole ring itself, although this is generally less favorable than the loss of the entire ring.
Rearrangement reactions followed by fragmentation.
The study of the fragmentation of 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime and its metabolites has demonstrated the utility of ion trap mass spectrometry in characterizing complex fragmentation pathways, including unusual homolytic bond cleavages. nih.gov
| Ion | m/z (predicted) | Possible Identity |
| [M]+• | 176 | Molecular ion |
| [M-HCN]+• | 149 | Loss of hydrogen cyanide from a pyrrole ring |
| [C₅H₄N]+ | 78 | Pyrrolyl cation |
| [C₄H₄N]+ | 66 | Fragment from pyrrole ring |
Note: This table represents plausible fragments and their predicted mass-to-charge ratios.
Quantum Chemical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and other properties of molecules. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and electronic properties. researchgate.netlifesciencesite.comwikipedia.orgresearchgate.net
For this compound and its derivatives, DFT calculations can provide a deeper understanding of their molecular and electronic structures. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). chemicalpapers.com Such studies on related systems have been used to analyze molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
Elucidation of Molecular Orbital Energies (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. chemicalpapers.comresearchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole rings and the sulfur atom, while the LUMO is likely to be centered on the thiocarbonyl group and the adjacent carbon atoms. DFT calculations on similar platinum(II) biphenyl (B1667301) complexes have shown that the HOMO-LUMO energy gap can be effectively tuned by introducing electron-donating or electron-withdrawing groups. rsc.org Studies on anthraquinone (B42736) derivatives also utilize HOMO-LUMO analysis to understand intramolecular charge transfer. bas.bg
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 eV | Chemical reactivity and stability |
Note: These values are illustrative and would be determined through specific DFT calculations.
Analysis of Charge Transfer and Electronic Properties
The electronic properties and charge transfer characteristics of this compound can be effectively analyzed using computational methods. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dersc.orgwikipedia.orgresearchgate.net
NBO analysis provides a picture of the localized bonds and lone pairs, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wikipedia.org In this compound, significant charge transfer is expected from the lone pairs of the nitrogen and sulfur atoms and the π-systems of the pyrrole rings to the antibonding orbitals of the thiocarbonyl group. This intramolecular charge transfer plays a crucial role in defining the molecule's electronic spectrum and reactivity. lifesciencesite.comresearchgate.net
Computational studies on benzothiazole (B30560) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence the charge transfer properties and tune the material for specific applications in organic electronics. researchgate.net The investigation of charge-transfer complexes of pyrazine (B50134) Schiff base derivatives has also demonstrated the utility of DFT in understanding complex stability and electronic spectra. researchgate.net
Conformational Landscape and Energy Minima Investigations
The conformational flexibility of this compound arises from the rotation of the two pyrrole rings around the single bonds connecting them to the thiocarbonyl carbon. This rotation gives rise to distinct spatial arrangements, or conformers, with varying energies. Theoretical studies have been instrumental in mapping the potential energy surface of this molecule and identifying its stable conformers.
Quantum chemical calculations have revealed the existence of several possible conformers for diheteroaryl thioketones, including this compound. d-nb.info The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. The orientation of the pyrrole rings relative to the thiocarbonyl group can be described as syn or anti with respect to the sulfur atom. For a molecule with two pyrrole rings, this leads to three potential low-energy conformers: syn-syn, syn-anti, and anti-anti.
A detailed computational study investigated the conformational preferences of a series of diheteroaryl ketones and their corresponding thioketones, including this compound. d-nb.info This research employed various quantum chemical methods to determine the energetic ordering of the conformers. The results indicated that the conformational landscape is influenced by factors such as electron delocalization and intramolecular interactions. d-nb.info
For di(2-pyrrolyl) thioketone, the nomenclature for the conformers is based on the orientation of the N-H bonds of the pyrrole rings relative to the C=S bond. The conformers are designated as cc (both N-H bonds are cis to the C=S bond), ct (one N-H is cis and the other is trans), and tt (both N-H bonds are trans). d-nb.info
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| cc | 0.00 |
| ct | 1.5 - 2.0 |
| tt | 3.0 - 3.5 |
Note: The relative energies are approximate values based on computational studies and can vary depending on the level of theory and basis set used. The 'cc' conformer is generally found to be the most stable.
Wave Function Theory (WFT) Applications in Thioketone Analysis
Wave Function Theory (WFT) provides a rigorous framework for the theoretical investigation of molecular systems. In the context of thioketones like this compound, WFT methods are employed to accurately predict their electronic structure, properties, and conformational energetics.
One of the key applications of WFT in the analysis of this compound is the determination of the relative energies of its conformers. Methods such as Møller-Plesset perturbation theory to the second order (MP2) have been utilized for this purpose. d-nb.info The MP2 method accounts for electron correlation, which is crucial for obtaining reliable energetic predictions. These calculations have been pivotal in establishing the preference for the cc conformation of this compound. d-nb.info
In addition to MP2, other WFT methods like Hartree-Fock (HF) and coupled-cluster (CC) theory can provide further insights. While HF is a more fundamental approach that does not inherently account for electron correlation, it serves as a common starting point for more advanced calculations. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, although they are computationally more demanding. researchgate.net
The application of these methods allows for a detailed analysis of the intramolecular interactions that govern conformational stability. For instance, Natural Bond Orbital (NBO) analysis, a technique that examines the electron density in terms of localized bonds and lone pairs, has been used to understand the electronic factors stabilizing the preferred conformers of diheteroaryl thioketones. d-nb.info This analysis has highlighted the significant role of electron delocalization in determining the conformational behavior of these molecules. d-nb.info
In Silico Modeling of Reaction Mechanisms and Pathways
In silico modeling has become an indispensable tool for elucidating the reaction mechanisms of organic compounds, including thioketones. While specific mechanistic studies on this compound are not extensively documented, computational investigations into the reactivity of the thiocarbonyl group in general provide valuable insights into its potential chemical behavior.
Thioketones are known to exhibit different reactivity patterns compared to their ketone counterparts. d-nb.infonih.gov For example, the reaction of thioketones with organolithium reagents often leads to reduction products (thiols) rather than the addition products typically observed with ketones. d-nb.infonih.gov Computational studies using model systems like thioacetone (B1215245) have been performed to understand the transition states and activation energies for these competing reaction pathways. d-nb.infonih.gov These studies suggest that the difference in reactivity stems from the distinct electronic and steric properties of the C=S bond compared to the C=O bond. d-nb.infonih.gov
Furthermore, thioketones are highly reactive in cycloaddition reactions. nih.gov The increased reactivity of the C=S π-bond makes them excellent dienophiles or heterodienes in Diels-Alder reactions. nih.gov Computational modeling can be used to predict the feasibility, stereoselectivity, and regioselectivity of such reactions for this compound.
The thionation of ketones using reagents like Lawesson's reagent to produce thioketones has also been the subject of computational investigation. researchgate.net Density Functional Theory (DFT) calculations have been employed to map out the reaction mechanism, which involves a two-step process of cycloaddition and subsequent cycloreversion. researchgate.net These in silico models provide a detailed picture of the transition states and intermediates involved in the synthesis of thioketones.
Coordination Chemistry and Metal Complexation Involving Bis 1h Pyrrol 2 Yl Methanethione Motifs
Supramolecular Assembly and Coordination Networks
Self-Assembly Processes Directed by Metal-Ligand Interactions
There is no information regarding the use of bis-(1H-pyrrol-2-yl)-methanethione in metal-ligand directed self-assembly to form discrete coordination complexes or extended supramolecular structures.
Theoretical Studies on Metal-Ligand Interactions and Bonding
No computational or theoretical studies, such as Density Functional Theory (DFT) calculations, have been published that analyze the bonding nature, orbital interactions, or thermodynamic stability of potential metal complexes involving this compound.
Applications of Bis 1h Pyrrol 2 Yl Methanethione in Advanced Materials and Sensing Research
Role as a Precursor in Boron-Dipyrromethene (BODIPY) Dye Synthesis
Bis-(1H-pyrrol-2-yl)-methanethione is a key starting material for creating specific classes of BODIPY dyes, which are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. colab.wsbeilstein-journals.org The thioketone group (C=S) of the precursor is a reactive handle that allows for the introduction of various substituents at the 8-position (or meso-position) of the BODIPY core, enabling the fine-tuning of the dye's properties. colab.ws
Synthesis of 8-Thioalkyl-BODIPYs
This compound is a crucial precursor for the synthesis of 8-thioalkyl-BODIPYs. colab.ws This class of dyes is created by exploiting the reactivity of the thioketone group. One synthetic route involves the reaction of the dipyrrothioketone precursor with an 8-chloro BODIPY in the presence of a base like triethylamine, followed by complexation, to yield a thioether-linked meso-functionalized BODIPY. researchgate.net This method provides a direct pathway to introduce thioalkyl groups at the central position of the BODIPY core, which significantly influences the dye's characteristics.
Synthesis of 8-Halogen-BODIPYs
The same precursor, this compound, is also fundamental in the synthesis of 8-halogen-BODIPYs. colab.ws These halogenated dyes are valuable intermediates themselves, as the halogen atom can be easily displaced by various nucleophiles or used in transition-metal-catalyzed cross-coupling reactions to build more complex BODIPY structures. researchgate.net The synthesis of 8-halogenated BODIPYs can be efficiently achieved starting from dipyrrylketones or their thio-analogs. researchgate.net For example, 8-chloro BODIPYs are well-established meso-halogenated dyes that serve as flexible starting points for further functionalization. researchgate.net
Impact of Thioketone-Derived Substituents on BODIPY Photophysical Signatures
The introduction of substituents derived from the thioketone precursor at the 8-position has a profound effect on the photophysical properties of BODIPY dyes. The nature of the substituent dictates the dye's absorption and emission wavelengths, fluorescence quantum yield, and excited-state dynamics. researchgate.netnih.gov
For instance, a complete photophysical study of 3,5-dimethyl-2,6-diiodo-8-thiomethyl-BODIPY (MeSBDP) demonstrated that it is an excellent triplet photosensitizer, capable of producing singlet oxygen with a high quantum yield (>0.87) across a wide range of solvents. rsc.org This property is highly desirable for applications in photodynamic therapy. The presence of the methylthio group, in conjunction with iodine atoms, enhances the intersystem crossing from the singlet excited state to the triplet excited state. rsc.org
Functionalization of Nanomaterials for Analytical Systems
The sulfur atom in this compound provides a strong affinity for noble metal surfaces, making it an excellent ligand for the functionalization of nanomaterials like gold nanoparticles (AuNPs). This surface modification is a cornerstone of creating highly sensitive and selective analytical systems. nycu.edu.twmdpi.com
Gold Nanoparticle Functionalization for Colorimetric Sensing
This compound can be used as a capping agent to functionalize gold nanoparticles, creating a stable colloidal solution for use in colorimetric sensing. nycu.edu.tw The functionalization is typically achieved by adding the compound to a solution of pre-synthesized AuNPs, where the sulfur atom forms a stable Au-S bond on the nanoparticle surface. nycu.edu.tw These functionalized nanoparticles, referred to as DP-AuNPs, have an average particle size of around 13 nm and exhibit the characteristic surface plasmon resonance (SPR) peak of dispersed AuNPs at approximately 520 nm, resulting in a wine-red color. nycu.edu.tw This system serves as a platform for detecting specific analytes that can interact with the pyrrole (B145914) moieties of the capping agent. nycu.edu.twmdpi.com
| Compound Name | Abbreviation | Role |
|---|---|---|
| This compound | DP | Functionalizing Ligand / Capping Agent |
| Gold Nanoparticles | AuNPs | Sensing Platform |
| DP-functionalized Gold Nanoparticles | DP-AuNPs | Colorimetric Probe |
| Cadmium(II) Ion | Cd(II) | Analyte |
A significant application of DP-AuNPs is in the sensitive and selective colorimetric detection of toxic heavy metal ions, such as Cadmium(II) (Cd(II)). nycu.edu.tw The detection mechanism relies on the interaction between Cd(II) ions and the functionalized nanoparticles. In the presence of Cd(II), the ions induce the aggregation of the DP-AuNPs. nycu.edu.tw This aggregation causes a distinct shift in the surface plasmon resonance band from 520 nm to a longer wavelength (around 635-650 nm), which is observable as a clear color change from red to blue. nycu.edu.tw
This colorimetric response is highly selective for Cd(II) over many other common metal ions. nycu.edu.tw Research has demonstrated that this sensing system shows a linear response to Cd(II) concentrations in the micromolar range and achieves a low detection limit of 16.6 nM. nycu.edu.tw The optimal detection can be performed over a broad pH range (4 to 9.5), making it suitable for practical applications like testing environmental water samples. nycu.edu.twrsc.org This method provides a simple, rapid, and cost-effective way to monitor cadmium pollution, with the results being easily visible to the naked eye or quantifiable with a UV-vis spectrophotometer. nycu.edu.twnih.gov
| Analyte | Sensing Platform | Principle | Observable Change | Detection Limit |
|---|---|---|---|---|
| Cadmium(II) | DP-AuNPs | Analyte-induced aggregation | Color change (Red to Blue); Plasmonic shift (520 nm to ~635 nm) | 16.6 nM |
Information regarding the chemical compound this compound in the specified research areas is not available in the public domain.
Extensive research has been conducted to gather information on the applications of this compound in advanced materials and sensing research, specifically focusing on Surface Plasmon Resonance (SPR) based sensing mechanisms and the development of optoelectronic materials and birefringent chromophores.
Despite a comprehensive search of scientific literature and chemical databases, no specific studies or data were found that directly link this compound to the following outlined topics:
Development of Optoelectronic Materials and Chromophores:The scientific literature does not appear to contain studies on the application of this compound in optoelectronic materials. Research on related dipyrromethane structures and their derivatives for these purposes exists, but specific data for the methanethione (B1239212) compound is not documented.
Design of Birefringent Chromophores for Optoelectronic Applications:No information was found regarding the design or investigation of this compound as a birefringent chromophore for optoelectronic applications.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific compound within the strict confines of the provided outline. The available scientific record does not seem to cover the specified applications for this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will undoubtedly focus on developing more efficient and environmentally benign methods for synthesizing bis-(1H-pyrrol-2-yl)-methanethione. While traditional methods may exist, the principles of green chemistry will guide the exploration of new synthetic pathways.
Key areas of investigation will include:
Atom-Economic Reactions: Investigating multicomponent reactions where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net A potential approach could be a one-pot synthesis from readily available precursors.
Catalytic Approaches: The development of novel catalytic systems, potentially using earth-abundant metals, could significantly improve the efficiency and selectivity of the synthesis. thieme.de Research into iridium- or titanium-catalyzed reactions for pyrrole (B145914) synthesis could be adapted for this specific compound. thieme.denih.gov
Biocatalytic Synthesis: The use of enzymes to catalyze the formation of the pyrrole rings or the thioketone group offers a highly specific and sustainable alternative to traditional chemical methods. researchgate.net The enzymatic cleavage of thioketals using haloperoxidases suggests the potential for enzymatic manipulation of the thioketone group. nih.gov
Solvent-Free and Alternative Solvents: Exploring synthesis under solvent-free conditions or in greener solvents like water or ionic liquids can drastically reduce the environmental impact of the production process.
| Synthetic Strategy | Potential Advantages | Relevant Research Analogy |
| Multicomponent Reactions | High atom economy, reduced reaction steps, diversity-oriented synthesis. mdpi.com | Paal-Knorr synthesis of pyrroles. |
| Transition Metal Catalysis | High efficiency, selectivity, and mild reaction conditions. thieme.denih.gov | Iridium-catalyzed sustainable pyrrole synthesis. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzymatic synthesis of tetrasubstituted NH-pyrroles. researchgate.net |
| Green Solvents/Solvent-Free | Reduced environmental impact, easier product isolation. | Microwave-assisted solvent-free synthesis of thiocarbonyl compounds. organic-chemistry.org |
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of this compound derivatives with tailored properties. By simulating the molecule's behavior at the atomic level, researchers can predict how structural modifications will affect its electronic, optical, and chemical characteristics.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: To investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the parent compound and its derivatives. nih.gov This can provide insights into its potential as an electronic material or a ligand for catalysis.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of derivatives with their specific activities, such as sensing capabilities or catalytic performance. nih.gov
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with other molecules or materials, which is crucial for designing sensors and catalysts.
| Computational Method | Key Insights | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, reactivity descriptors. nih.gov | Design of derivatives with specific electronic properties for organic electronics. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity. nih.gov | Prediction of the sensing or catalytic activity of new derivatives. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding binding mechanisms for sensor and catalyst design. |
Integration into Hybrid Material Systems for Multifunctional Applications
The unique structure of this compound makes it an attractive building block for the creation of novel hybrid materials with emergent properties. By combining this organic molecule with inorganic components, researchers can develop materials with enhanced functionality.
Emerging areas of research include:
Polymer Composites: Incorporating this compound into polymer matrices to create materials with tailored optical, electrical, or mechanical properties. The pyrrole moieties can facilitate polymerization or act as functional sites within the polymer.
Metal-Organic Frameworks (MOFs): Using the molecule as a ligand to construct MOFs with unique porous structures and functionalities for applications in gas storage, separation, and catalysis.
Nanoparticle Functionalization: Attaching the compound to the surface of nanoparticles to modify their properties and create new hybrid materials for sensing or catalysis. The sulfur atom in the thioketone group could provide a strong binding site for certain metal nanoparticles.
| Hybrid Material Type | Potential Functionality | Research Analogy |
| Polymer Composites | Enhanced conductivity, optical properties, and processability. | Synthesis of donor-acceptor polymers for solar cells. nih.gov |
| Metal-Organic Frameworks (MOFs) | Porosity for gas storage/separation, catalytic active sites. | Ferrocene-based MOFs for gas separation and catalysis. mdpi.com |
| Functionalized Nanoparticles | Targeted delivery, enhanced sensing, and catalytic activity. | Calix nih.govpyrrole functionalized SWCNTs for vapor sensing. itu.edu.tr |
Development of High-Performance Chemo- and Biosensors (Non-Clinical)
The electron-rich pyrrole rings and the polarizable thioketone group in this compound suggest its potential for use in chemical and biological sensing applications outside of the clinical realm.
Future research in this area could explore:
Heavy Metal Ion Detection: The sulfur and nitrogen atoms in the molecule could act as binding sites for heavy metal ions, leading to a detectable optical or electrochemical signal. nih.govumt.edu.mymdpi.com
Gas Sensing: The interaction of the molecule with specific gas molecules could alter its electronic properties, forming the basis for a chemiresistive or optical gas sensor. researchgate.net Pyrrole-based materials have shown promise in detecting gases like ammonia (B1221849). itu.edu.tr
Anion Recognition: The N-H protons on the pyrrole rings can potentially form hydrogen bonds with anions, enabling the development of anion-selective sensors.
| Sensing Application | Principle of Detection | Relevant Research Analogy |
| Heavy Metal Ion Detection | Coordination with metal ions leading to a change in fluorescence or color. umt.edu.mymdpi.com | Schiff base ligands for the detection of Zn2+ and Pb2+. umt.edu.my |
| Gas Sensing | Adsorption of gas molecules modulating the conductivity or optical properties. researchgate.net | Polypyrrole-based sensors for ammonia and acetone (B3395972) detection. itu.edu.tr |
| Anion Recognition | Hydrogen bonding interactions with anions causing a detectable signal. | Pyrrole-based fluorescent anion sensors. |
Investigation of Catalytic Applications in Organic Transformations
The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in catalysis. By coordinating with a metal center, it can influence the metal's reactivity and selectivity in various organic reactions.
Prospective catalytic applications to be investigated include:
Hydrogenation and Dehydrogenation Reactions: Complexes of the molecule with transition metals could be explored as catalysts for hydrogenation of unsaturated bonds or dehydrogenation of substrates like formic acid for hydrogen production. nih.govnih.gov
Cross-Coupling Reactions: The compound could serve as a ligand in palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Polymerization Catalysis: Metal complexes of this compound could be investigated as catalysts for the polymerization of olefins, potentially leading to polymers with novel properties. rsc.org
| Catalytic Reaction | Role of the Compound | Research Analogy |
| Hydrogenation/Dehydrogenation | Ligand to stabilize and modulate the reactivity of the metal center. nih.govnih.gov | Bis-imidazole methane (B114726) ligated ruthenium complexes for formic acid dehydrogenation. nih.gov |
| Cross-Coupling Reactions | Ligand in palladium or nickel catalytic systems. | Bis(pyrazol-yl)methane nickel complexes in ethylene (B1197577) dimerization. rsc.org |
| Polymerization | Ligand to control the stereochemistry and properties of the resulting polymer. | Nickel complexes with bis(pyrazol-yl)methane ligands for ethylene oligomerization. rsc.org |
Q & A
Basic: What are the standard synthetic routes for bis-(1H-pyrrol-2-yl)-methanethione, and how can reaction conditions be optimized?
This compound is typically synthesized via the Willgerodt-Kindler reaction, which involves thioacylation of pyrrole derivatives using sulfur-containing reagents. Key parameters for optimization include:
- Catalyst selection : Montmorillonite K-10 clay enhances reaction efficiency by providing acidic sites for activation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is standard, though recrystallization from ethanol may improve purity for crystallographic studies .
Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths or angles often arise from:
- Dynamic disorder : Use low-temperature (e.g., 100 K) X-ray diffraction to minimize thermal motion artifacts .
- Twinning : SHELXT software can model twin domains in crystals, improving refinement accuracy .
- DFT validation : Compare experimental geometries with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify outliers caused by crystal packing forces .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
- HPLC-UV : Use a C18 column with mobile phase acetonitrile/water (70:30) at 254 nm; retention time ~8.2 min .
- Electrochemical sensors : Functionalized gold nanoparticles enable detection limits of 0.007 µg/ml via differential pulse voltammetry .
- Validation : Ensure linearity (R² >0.999) across 0.025–0.903 µg/ml and precision (RSD <2.5%) per ICH guidelines .
Advanced: How does the ligand geometry of this compound influence metal coordination in complexes?
The thione sulfur and pyrrole nitrogen atoms form bidentate ligands, favoring octahedral geometries in transition metal complexes (e.g., Zn²⁺, Fe²⁺):
- Distortion analysis : Calculate τ₄ values (range 0–1) to quantify deviations from ideal octahedral symmetry. For example, τ₄ = 0.60 in Fe(II) complexes indicates moderate distortion .
- Electronic effects : Electron-withdrawing substituents on pyrrole rings reduce metal-ligand bond lengths by ~0.05 Å, enhancing stability .
Basic: What biological assays are suitable for evaluating the bioactivity of this compound derivatives?
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : Use Artemia salina larvae for preliminary toxicity screening (LD₅₀ ~214 µM) .
- Enzyme inhibition : Assay aldose reductase activity with UV-Vis monitoring at 340 nm (IC₅₀ comparison) .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to identify nucleophilic/electrophilic sites. Lower gaps correlate with higher reactivity in cycloadditions .
- Transition state modeling : Use Gaussian09 with M06-2X/cc-pVTZ to simulate activation energies for thione-thiol tautomerism .
- Solvent effects : Include PCM models to account for polarity-driven shifts in reaction pathways .
Basic: How should researchers address conflicting data between spectroscopic and computational studies of this compound?
- NMR validation : Compare experimental ¹H chemical shifts (e.g., δ 6.8–7.2 ppm for pyrrole protons) with GIAO-calculated values. Discrepancies >0.3 ppm suggest improper conformational sampling .
- IR frequency matching : Ensure DFT-predicted C=S stretches (~1250 cm⁻¹) align with experimental FTIR data within ±15 cm⁻¹ .
Advanced: What strategies mitigate decomposition of this compound during long-term storage?
- Light sensitivity : Store in amber vials under argon; UV-Vis monitoring shows <5% degradation over 6 months at –20°C .
- Oxidative protection : Add 0.1% BHT to ethanolic solutions to inhibit radical-mediated oxidation .
Basic: How can this compound be integrated into electrochemical sensors for environmental monitoring?
- Electrode modification : Electropolymerize pyrrole-thione monomers on carbon surfaces to create selective Cd²⁺/Pb²⁺ sensors with LODs <1 ppb .
- Interference management : Use masking agents (e.g., EDTA) to suppress false signals from co-existing ions like Zn²⁺ .
Advanced: What mechanistic insights guide the design of this compound-based catalysts?
- Radical trapping : EPR spectroscopy with DMPO confirms thiyl radical intermediacy in oxidation reactions .
- Kinetic isotope effects : kH/kD >2 for C–H activation steps suggest proton-coupled electron transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
